molecular formula C9H4BrClFN B13031315 5-Bromo-2-chloro-7-fluoroquinoline

5-Bromo-2-chloro-7-fluoroquinoline

Katalognummer: B13031315
Molekulargewicht: 260.49 g/mol
InChI-Schlüssel: CLRSFTJKNYSXIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The incorporation of these halogens into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloro-7-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-7-fluoroquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Cross-Coupling Reactions: Catalysts such as palladium(II) acetate and ligands like triphenylphosphine are employed in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-7-fluoroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its antimicrobial, antineoplastic, and antiviral activities. The presence of halogens enhances its ability to penetrate cell membranes and interact with intracellular targets.

    Industry: The compound is used in the development of agrochemicals and as a component in the production of liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the presence of halogens allows the compound to form stable complexes with metal ions, which can further modulate its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-chloro-8-fluoroquinoline
  • 5-Bromo-8-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline

Uniqueness

Compared to other similar compounds, 5-Bromo-2-chloro-7-fluoroquinoline exhibits unique reactivity due to the specific positions of the halogen atoms on the quinoline ring. This unique arrangement enhances its ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable compound for diverse research applications.

Eigenschaften

Molekularformel

C9H4BrClFN

Molekulargewicht

260.49 g/mol

IUPAC-Name

5-bromo-2-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H4BrClFN/c10-7-3-5(12)4-8-6(7)1-2-9(11)13-8/h1-4H

InChI-Schlüssel

CLRSFTJKNYSXIP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.